molecular formula C27H25N3O4S B306570 2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide

2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide

Cat. No. B306570
M. Wt: 487.6 g/mol
InChI Key: JEUAYJQQAYWOOZ-OOBWJGTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a thiazolidine derivative that has been synthesized through a multistep process and has been found to exhibit several beneficial biological activities.

Mechanism of Action

The mechanism of action of 2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide is not fully understood. However, studies have suggested that this compound exerts its biological activities through multiple pathways. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. Additionally, this compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In plant cells, this compound has been found to regulate gene expression and promote cell division and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in inflammation and oxidative stress, such as COX-2 and iNOS. Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as SOD and CAT, and decrease the levels of reactive oxygen species (ROS) in cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in various tissues, such as the liver, kidney, and brain.

Advantages and Limitations for Lab Experiments

2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide has several advantages and limitations for lab experiments. One of the advantages is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on 2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide. One direction is to further study its mechanism of action and identify its molecular targets. Additionally, more studies are needed to determine the efficacy and safety of this compound in vivo, particularly in animal models. Another direction is to explore the potential applications of this compound in agriculture and materials science, as well as in other fields, such as biotechnology and environmental science. Finally, more studies are needed to optimize the synthesis method of this compound and improve its solubility and bioavailability.

Synthesis Methods

2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide has been synthesized through a multistep process that involves the reaction of 2-bromo-1-(4-methylphenyl)ethanone with 2-mercaptoacetamide to form 2-(2-mercaptoacetamido)-1-(4-methylphenyl)ethanone. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form this compound, which is the final product.

Scientific Research Applications

2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have a protective effect against oxidative stress-induced damage in various tissues. In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been found to promote plant growth and increase crop yield. In materials science, this compound has been used as a ligand in the synthesis of metal complexes that exhibit interesting magnetic and catalytic properties.

properties

Molecular Formula

C27H25N3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

2-[2-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C27H25N3O4S/c1-33-17-16-30-26(32)24(35-27(30)29-22-13-6-3-7-14-22)18-20-10-8-9-15-23(20)34-19-25(31)28-21-11-4-2-5-12-21/h2-15,18H,16-17,19H2,1H3,(H,28,31)/b24-18-,29-27?

InChI Key

JEUAYJQQAYWOOZ-OOBWJGTRSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)/SC1=NC4=CC=CC=C4

SMILES

COCCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)SC1=NC4=CC=CC=C4

Canonical SMILES

COCCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)NC3=CC=CC=C3)SC1=NC4=CC=CC=C4

Origin of Product

United States

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